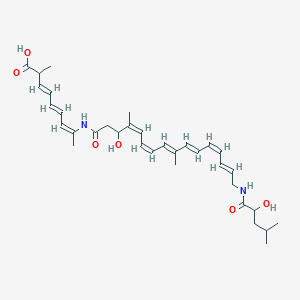![molecular formula C15H10ClF3NO4- B1261132 (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)
(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloxyfop-P(1-) is a monocarboxylic acid anion resulting from deprotonation of the carboxy group of haloxyfop-P. It is a conjugate base of a haloxyfop-P. It is an enantiomer of a (S)-haloxyfop(1-).
Scientific Research Applications
Herbicidal Properties and Weed Control
Postemergence Grass Control in Peanuts : Research indicates that compounds similar to (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate, like haloxyfop and fluazifop, are effective postemergence herbicides for controlling grass weeds in peanuts. These compounds show better control when applied at an early growth stage of weeds, and their timely application can lead to higher peanut yields (Grichar & Boswell, 1986).
Selective Control in Cotton : Similar compounds are used for postemergence control of johnsongrass in cotton. Studies show that haloxyfop and related herbicides can significantly control johnsongrass, which is crucial for preventing cotton yield losses (Carter & Keeley, 1987).
Effect on Plant Physiology
Influence on Cell Cycle and Cell Division : The mode of action of haloxyfop, which shares a similar structure with this compound, involves inhibition of cell division in plants. This is achieved by inhibiting protein synthesis during the G2 stage of interphase, leading to significant growth inhibition in plants like oats (Kim & Bendixen, 1987).
Impact on Polar Lipids in Plants : Studies on the effects of haloxyfop-ethoxyethyl, a relative of this compound, have been conducted to understand its influence on lipid metabolism in plants. These studies are crucial in understanding the herbicidal mode of action on a molecular level (Banaś et al., 1989).
Environmental Interactions
Adsorption by Soils and Sediments : Research on soil interactions of haloxyfop and related compounds reveals low adsorption on various soils. This knowledge is vital for understanding the environmental mobility and persistence of such herbicides (Rick, Slife, & Banwart, 1987).
Herbicidal Activity in Soil : The soil herbicidal activity of haloxyfop-methyl, a compound similar to this compound, has been studied, showing significant control of annual grass species. Understanding soil activity is important for effective herbicide application and environmental impact assessment (Buhler & Burnside, 1984).
Properties
Molecular Formula |
C15H10ClF3NO4- |
|---|---|
Molecular Weight |
360.69 g/mol |
IUPAC Name |
(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/p-1/t8-/m1/s1 |
InChI Key |
GOCUAJYOYBLQRH-MRVPVSSYSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


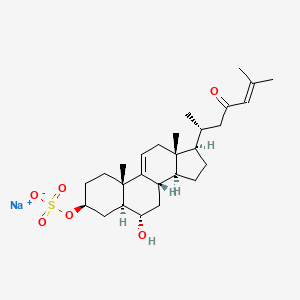
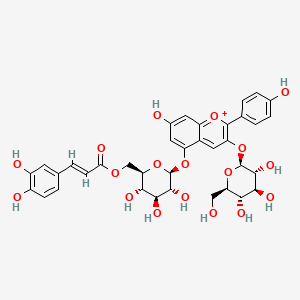
![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)
![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)

![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
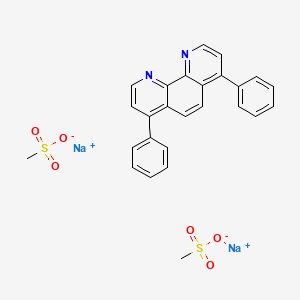
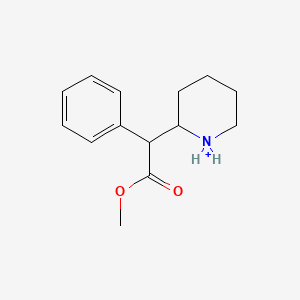
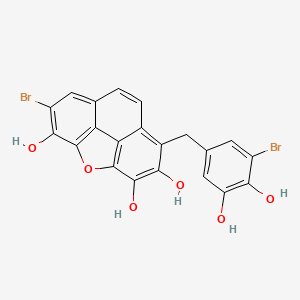
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)



